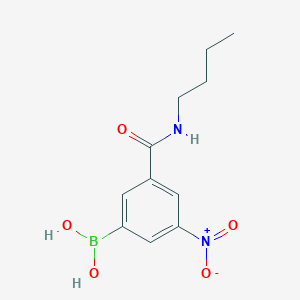

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid

Descripción

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid (CAS 871332-89-7) is a boronic acid derivative with the molecular formula C₁₁H₁₅BN₂O₅ and a molecular weight of 266.06 g/mol. Its structure features a nitro group at the 5-position and a butylcarbamoyl substituent at the 3-position of the phenyl ring, attached to a boronic acid (-B(OH)₂) group. This compound is typically stored at 2–8°C under dry conditions to maintain stability .

Propiedades

IUPAC Name |

[3-(butylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O5/c1-2-3-4-13-11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,2-4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFORXWKNBRZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657443 | |

| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-89-7 | |

| Record name | B-[3-[(Butylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Butylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment, antimicrobial properties, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the formula and features a boronic acid functional group, which is known for its reactivity and ability to form reversible covalent bonds with diols. This property is crucial for its interaction with biological molecules.

Anticancer Activity

Research has demonstrated that boronic acid derivatives can exhibit significant anticancer properties. For example, studies involving similar boronic compounds have shown a marked decrease in the viability of prostate cancer cells while maintaining higher viability in healthy cells. In one study, compounds B5 and B7 reduced the viability of PC-3 (human prostate cancer) cells to 33% and 44%, respectively, at a concentration of 5 µM, while healthy L929 cells retained 71% and 95% viability .

Case Study: Prostate Cancer Cells

- Cell Lines Used : PC-3 (cancer), L929 (healthy)

- Concentrations Tested : 0.5, 1, 2, and 5 µM

- Results :

- PC-3 viability decreased significantly.

- L929 cells showed minimal toxicity at similar concentrations.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial efficacy. Various studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating substantial antimicrobial activity .

Table: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 9 |

| Pseudomonas aeruginosa | 7 |

Antioxidant Activity

The compound has shown promising antioxidant properties. In studies assessing antioxidant capacity using methods such as DPPH and ABTS assays, it exhibited significant free radical scavenging abilities. For instance, one study noted an IC50 value of for DPPH scavenging activity .

Table: Antioxidant Activity

| Assay Type | IC50 Value |

|---|---|

| DPPH | |

| ABTS |

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is understood that the boronic acid moiety can interact with various biological targets, including enzymes involved in cancer progression and microbial growth.

- Enzyme Inhibition : Some studies indicate that boronic acids can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases.

- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Binding and Activity

Nitro-Substituted Analogues

- (3-Methyl-5-nitrophenyl)boronic acid (CAS 1373354-34-7) and 2-Methyl-5-nitrophenylboronic acid (CAS 100960-11-0) share the nitro group but replace the butylcarbamoyl with a methyl group. These compounds exhibit 90–98% structural similarity to the target molecule .

- (3-Carboxy-5-nitrophenyl)boronic acid (CAS 101084-81-5) introduces a carboxylic acid group instead of butylcarbamoyl. The carboxy group increases hydrophilicity and may enhance binding to positively charged residues in enzymes, as seen in boronic acid-based protease inhibitors .

Carbamoyl-Substituted Analogues

- (3-(Cyclopentylcarbamoyl)phenyl)boronic acid (mentioned in ) replaces the butyl group with cyclopentyl. The bulkier cyclopentyl substituent may improve binding pocket fit in targets like poly(ADP-ribose) polymerase (PARP), as demonstrated by its inclusion in PARP inhibitor screening panels .

Proteasome and β-Lactamase Inhibition

- Boronic acids with aromatic substituents, such as Bortezomib , are potent proteasome inhibitors. The butylcarbamoyl group in the target compound may mimic the peptide-binding motifs seen in these inhibitors, though its selectivity could differ due to steric effects .

- 1-Amido-2-triazolylethaneboronic acid () shows improved β-lactamase inhibition (MIC values) compared to phenyl-substituted analogues. This suggests that heterocyclic substituents (e.g., triazole) enhance antibacterial activity, whereas the butylcarbamoyl group in the target compound might prioritize eukaryotic targets .

HDAC Inhibition

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The methoxyethyl group enhances solubility and target interaction, whereas the nitro group in the target compound may modulate electron density, affecting boron’s Lewis acidity and substrate binding .

Solubility and Pharmacokinetic Considerations

- Phenanthren-9-yl boronic acid () exhibits antiproliferative activity (IC₅₀ = 0.2251 µM) but suffers from precipitation in culture media due to low solubility. The nitro group in the target compound may improve water solubility compared to purely aromatic derivatives, though the butylcarbamoyl group could counteract this by introducing hydrophobicity .

- Phenylboronic acid () is used in glucose-sensing carbon dots due to its diol-binding capacity.

Electronic and Steric Effects

- Diphenylborinic acid () binds diols (e.g., catechol) with 10-fold higher affinity than boronic acids due to reduced steric hindrance. The butylcarbamoyl group in the target compound may similarly influence steric effects, though its larger size could limit access to tight binding pockets .

- Azobenzene boronic acids () show light-dependent binding changes. The target compound’s nitro group, an electron-withdrawing group, may stabilize the boron center’s electrophilicity, enhancing covalent interactions with nucleophilic residues (e.g., serine in enzymes) .

Métodos De Preparación

Starting Materials

- 3-Nitrophenylboronic acid : Commercially available or synthesized via standard boronation methods.

- Butyl isocyanate : Used to introduce the butylcarbamoyl group.

- Base catalyst : Typically triethylamine or another organic base to facilitate carbamoylation.

- Solvent : Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.

Reaction Conditions

- The 3-nitrophenylboronic acid is dissolved in an anhydrous solvent under inert atmosphere (nitrogen or argon).

- Triethylamine is added to the solution to act as a base and scavenger for the generated acid.

- Butyl isocyanate is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The reaction mixture is stirred at room temperature or slightly elevated temperature (up to 40 °C) for several hours (typically 12–24 hours) to ensure complete conversion.

- The progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Workup and Purification

- After completion, the reaction mixture is quenched with water or a mild acid solution to neutralize residual base.

- The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

- The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to isolate the pure (3-(butylcarbamoyl)-5-nitrophenyl)boronic acid.

Reaction Scheme Summary

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3-Nitrophenylboronic acid + triethylamine | Activation of boronic acid |

| 2 | Addition of butyl isocyanate, 0–40 °C, 12–24 h | Formation of butylcarbamoyl derivative |

Yield and Purity

- Reported yields for similar carbamoylation reactions range from 70% to 90%, depending on reaction scale and purification efficiency.

- Purity is typically confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

- The presence of the nitro group and boronic acid requires careful handling to avoid decomposition or side reactions.

Alternative Preparation Routes

While the direct reaction of 3-nitrophenylboronic acid with butyl isocyanate is the most straightforward, alternative methods include:

- Protection of the boronic acid group as a boronic ester (e.g., pinacol ester) prior to carbamoylation, followed by deprotection.

- Stepwise synthesis where the phenyl ring is first functionalized with the butylcarbamoyl group, followed by introduction of the boronic acid via lithiation and borylation reactions.

- Use of coupling reagents such as carbonyldiimidazole (CDI) to activate the carbamoyl group formation.

These alternatives may be employed to improve yields or accommodate sensitive functional groups.

Research Findings and Notes

- The carbamoylation reaction is generally clean and high yielding when performed under anhydrous and inert conditions.

- The boronic acid group is sensitive to oxidation and protodeboronation; thus, reaction times and temperatures should be optimized to minimize degradation.

- The nitro substituent on the phenyl ring can influence the reactivity and stability of intermediates.

- The compound can be further derivatized via Suzuki-Miyaura cross-coupling reactions, highlighting the importance of preserving the boronic acid functionality during synthesis.

Data Table: Representative Reaction Conditions and Outcomes

| Entry | Boronic Acid Precursor | Carbamoylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 3-Nitrophenylboronic acid | Butyl isocyanate | Triethylamine | Dichloromethane | 25 | 16 | 85 | Standard method, high purity |

| 2 | 3-Nitrophenylboronic acid | Butyl isocyanate | Pyridine | THF | 0–5 | 24 | 78 | Low temp to minimize side products |

| 3 | 3-Nitrophenylboronic acid | Butyl isocyanate | Triethylamine | Acetonitrile | 40 | 12 | 82 | Faster reaction, slightly lower yield |

Q & A

Q. What are the critical steps for synthesizing (3-(Butylcarbamoyl)-5-nitrophenyl)boronic acid, and how can reaction conditions be optimized?

Synthesis typically involves sequential functionalization of the phenylboronic acid scaffold. Key steps include:

- Carbamoylation : Introducing the butylcarbamoyl group via coupling reactions (e.g., using isocyanates or carbodiimide-mediated amidation). Reaction pH and solvent polarity must be controlled to avoid premature hydrolysis of intermediates .

- Nitration : Electrophilic aromatic nitration requires precise temperature control (<5°C) to prevent over-nitration or decomposition. Sulfuric acid/nitric acid mixtures are common, but regioselectivity must be verified via HPLC or NMR .

- Boronation : Suzuki-Miyaura coupling or direct boronic acid introduction via lithiation-borylation. Anhydrous conditions and inert atmospheres (argon/nitrogen) are critical to prevent boroxine formation .

Validation : Use LC-MS for intermediate tracking and B NMR to confirm boronic acid integrity .

Q. How do the electronic effects of the nitro and butylcarbamoyl groups influence the boronic acid’s reactivity?

- Nitro group : Strong electron-withdrawing effect reduces the electron density at the boron center, increasing its Lewis acidity. This enhances diol-binding kinetics but may reduce stability in aqueous media .

- Butylcarbamoyl group : The amide’s electron-donating resonance stabilizes the adjacent boron-oxygen bond, improving hydrolytic resistance. Solubility in polar aprotic solvents (e.g., DMF, DMSO) is also enhanced .

Experimental validation : Compare values via potentiometric titration or B NMR pH titrations to quantify Lewis acidity changes .

Advanced Research Questions

Q. How can contradictory data in boronic acid-diol binding studies be resolved?

Contradictions often arise from:

- pH-dependent binding : Boronic acids form trigonal (neutral) or tetrahedral (anionic) species, altering binding affinities. For example, anomalous binding with sialic acid (Neu5Ac) shows higher at physiological pH due to intramolecular B-N coordination .

- Competitive solvents : Protic solvents (e.g., water, methanol) disrupt boronate ester formation. Use mixed solvents (e.g., DMSO:water) with controlled dielectric constants .

Methodology :- Perform isothermal titration calorimetry (ITC) across pH 6–9 to map binding thermodynamics.

- Use H-B HMBC NMR to detect intermediate adducts .

Q. What strategies improve the selectivity of this boronic acid for glycoprotein targets in complex biological matrices?

- Dual recognition : Combine boronic acid-diol binding with secondary interactions (e.g., hydrophobic pockets from the butylcarbamoyl group). This mimics natural lectin-carbohydrate interactions .

- Dynamic covalent chemistry (DCC) : Pre-organize the compound with templating agents (e.g., cyclodextrins) to enhance affinity for specific glycan motifs .

Validation :- Surface plasmon resonance (SPR) to measure on/off rates for glycoproteins like fetuin or RNase B.

- Competitive assays with monosaccharides (e.g., glucose vs. fructose) to quantify selectivity .

Q. How can this compound be integrated into catalytic systems for asymmetric synthesis?

Boronic acids act as organocatalysts via:

- Transition-state stabilization : The nitro group’s electron-withdrawing nature polarizes substrates, facilitating nucleophilic attacks in aldol or Mannich reactions .

- Chiral induction : Pair with chiral auxiliaries (e.g., binaphthol) to enforce stereoselectivity.

Protocol :

Data Analysis and Experimental Design

Q. What analytical techniques are essential for characterizing stability under physiological conditions?

- Hydrolytic stability : Use B NMR in PBS (pH 7.4, 37°C) to track boronate ester hydrolysis over 24–72 hours .

- Oxidative stability : Expose to HO (0.1–1 mM) and monitor via LC-MS for degradation products (e.g., phenol derivatives) .

- Plasma protein binding : Equilibrium dialysis followed by LC-MS/MS quantifies unbound fractions .

Q. How can computational modeling guide the design of derivatives with improved binding kinetics?

- Docking studies : Use AutoDock Vina or Schrödinger to predict interactions with diol-rich targets (e.g., HIV gp120). Focus on hydrogen bonds between the nitro group and serine/threonine residues .

- MD simulations : Simulate solvated systems (explicit water) to assess conformational flexibility and residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.